molecular formula C16H23NO3 B7045693 Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-phenylpropanoate

Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-phenylpropanoate

Cat. No.: B7045693
M. Wt: 277.36 g/mol
InChI Key: SKKARDYCPLORBS-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-phenylpropanoate is an organic compound with a complex structure that includes a phenyl group, an oxolane ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-3-(oxolan-3-ylamino)propanoic acid with methanol in the presence of a strong acid catalyst to form the ester. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-phenylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The phenyl group and oxolane ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-(4-methylphenyl)propanoate
  • Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-(4-methoxyphenyl)propanoate

Uniqueness

Methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-phenylpropanoate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the oxolane ring and phenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(oxolan-3-ylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,15(18)19-3)14(12-7-5-4-6-8-12)17-13-9-10-20-11-13/h4-8,13-14,17H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKARDYCPLORBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)NC2CCOC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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